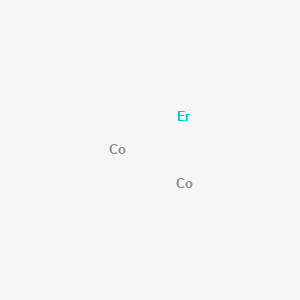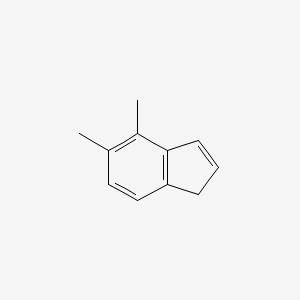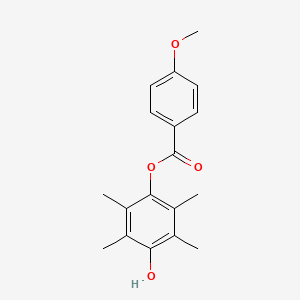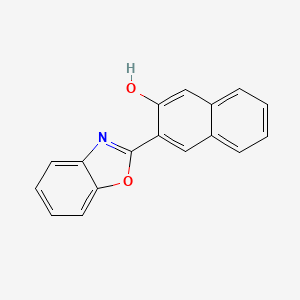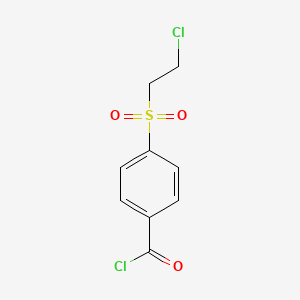
4-(2-Chloroethanesulfonyl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloroethanesulfonyl)benzoyl chloride is an organochlorine compound characterized by the presence of both a benzoyl chloride and a chloroethanesulfonyl group. This compound is notable for its reactivity and utility in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloroethanesulfonyl)benzoyl chloride typically involves the reaction of benzoyl chloride with 2-chloroethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as toluene and may require a catalyst to facilitate the process .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Chloroethanesulfonyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Acylation Reactions: It can act as an acylating agent in Friedel-Crafts acylation reactions, introducing the benzoyl group into aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, typically under basic conditions.
Friedel-Crafts Acylation: This reaction often requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions.
Major Products:
Substitution Reactions: Products include substituted benzoyl derivatives.
Acylation Reactions: Products are typically aromatic ketones with the benzoyl group attached to the aromatic ring.
Applications De Recherche Scientifique
4-(2-Chloroethanesulfonyl)benzoyl chloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be utilized in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Chloroethanesulfonyl)benzoyl chloride involves its reactivity as an electrophile. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is primarily due to the presence of the chloroethanesulfonyl and benzoyl chloride groups, which are highly reactive towards nucleophiles .
Comparaison Avec Des Composés Similaires
- 2-Chloroethanesulfonyl chloride
- Benzoyl chloride
- Methanesulfonyl chloride
- Cyclohexanesulfonyl chloride
Comparison: 4-(2-Chloroethanesulfonyl)benzoyl chloride is unique due to the combination of both the benzoyl and chloroethanesulfonyl groups, which impart distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of applications due to its dual functional groups .
Propriétés
Numéro CAS |
7185-00-4 |
|---|---|
Formule moléculaire |
C9H8Cl2O3S |
Poids moléculaire |
267.13 g/mol |
Nom IUPAC |
4-(2-chloroethylsulfonyl)benzoyl chloride |
InChI |
InChI=1S/C9H8Cl2O3S/c10-5-6-15(13,14)8-3-1-7(2-4-8)9(11)12/h1-4H,5-6H2 |
Clé InChI |
LIFQHEOXAVQTBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


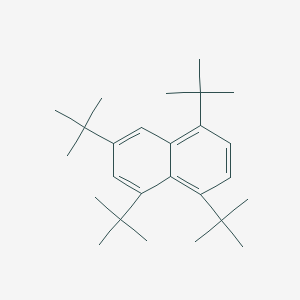
![Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14713574.png)
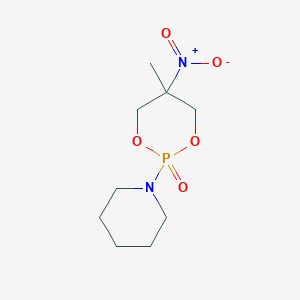

![2-[(Tributylstannyl)sulfanyl]ethan-1-ol](/img/structure/B14713589.png)

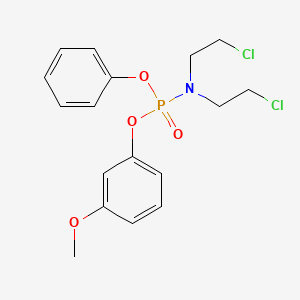
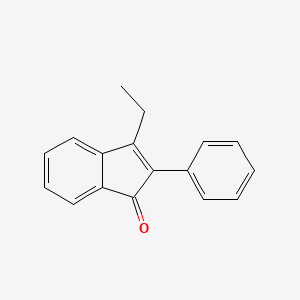
![1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B14713619.png)
